4-(2-Ethyl-5-methyl-3-pyrrolidinyl)phenol
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Overview
Description
4-(2-Ethyl-5-methylpyrrolidin-3-yl)phenol is a compound that features a phenol group attached to a pyrrolidine ring. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-5-methylpyrrolidin-3-yl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with a pyrrolidine derivative. The reaction typically requires a strong base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce production costs. Catalysts and automated systems could be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyl-5-methylpyrrolidin-3-yl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, facilitated by the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4-(2-Ethyl-5-methylpyrrolidin-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-5-methylpyrrolidin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. The pyrrolidine ring may interact with enzymes, altering their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring used in various medicinal compounds.
Phenol: A hydroxyl group attached to a benzene ring, known for its antiseptic properties.
4-(2-Ethylpyrrolidin-3-yl)phenol: A similar compound with a different substitution pattern on the pyrrolidine ring.
Uniqueness
4-(2-Ethyl-5-methylpyrrolidin-3-yl)phenol is unique due to the specific substitution pattern on the pyrrolidine ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-(2-ethyl-5-methylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C13H19NO/c1-3-13-12(8-9(2)14-13)10-4-6-11(15)7-5-10/h4-7,9,12-15H,3,8H2,1-2H3 |
InChI Key |
RCZJNKXVAOBJJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CC(N1)C)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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